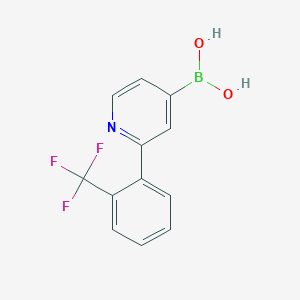
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a boronic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct fluorination of a precursor molecule containing a pyridine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Another approach involves the use of trifluoromethylated building blocks, which are then coupled with pyridine derivatives through various coupling reactions, such as Suzuki-Miyaura coupling. This method often employs palladium catalysts and boronic acid derivatives to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes or the use of pre-fluorinated intermediates. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
化学反应分析
Types of Reactions
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronate ester or boronic anhydride.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed for the reduction of the trifluoromethyl group.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for electrophilic substitution reactions on the pyridine ring.
Major Products Formed
The major products formed from these reactions include boronate esters, difluoromethylated pyridines, and various substituted pyridine derivatives .
科学研究应用
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the trifluoromethyl group
作用机制
The mechanism of action of (2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and electronic effects. This can lead to the inhibition or modulation of the target’s activity, resulting in the desired biological effect .
相似化合物的比较
Similar Compounds
Trifluoromethylpyridine: A compound with similar structural features but without the boronic acid group.
Fluoropyridines: Compounds with fluorine atoms attached to the pyridine ring.
Uniqueness
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is unique due to the combination of the trifluoromethyl group and the boronic acid group.
属性
分子式 |
C12H9BF3NO2 |
|---|---|
分子量 |
267.01 g/mol |
IUPAC 名称 |
[2-[2-(trifluoromethyl)phenyl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H9BF3NO2/c14-12(15,16)10-4-2-1-3-9(10)11-7-8(13(18)19)5-6-17-11/h1-7,18-19H |
InChI 键 |
FCFMBHHZHMIGOO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)C2=CC=CC=C2C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


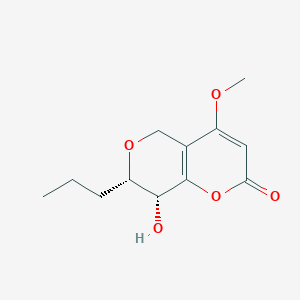

![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
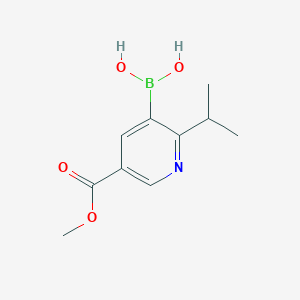
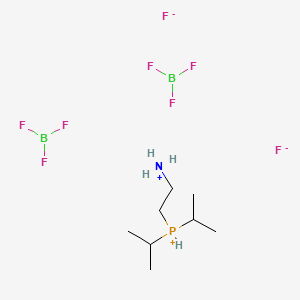
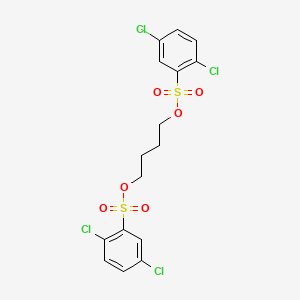
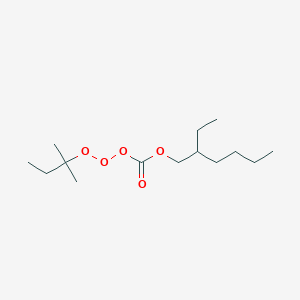
![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)
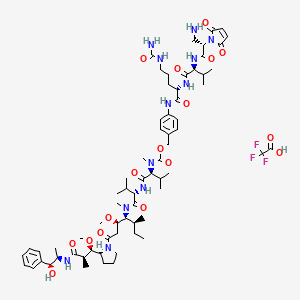
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
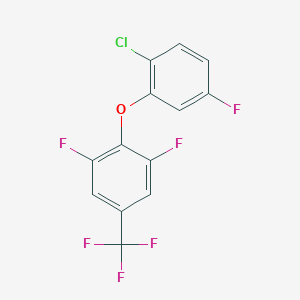
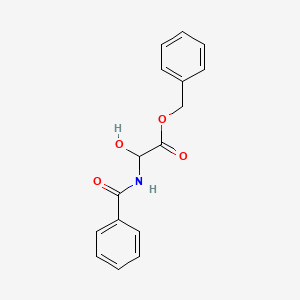
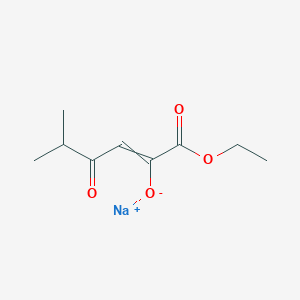
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
